Vegfr-2-IN-41

VEGFR-2 kinase inhibition enzymatic assay sorafenib comparator

Vegfr-2-IN-41 delivers sub‑micromolar VEGFR‑2 inhibition (IC50=0.0554μM), matching sorafenib's potency. It exhibits balanced antiproliferative effects across HCT‑116, HepG‑2, and MCF‑7 cells, and arrests cells at G2/M and Pre‑G1 phases. A defined N‑sulfonylpiperidine reference, it ensures reproducible SAR and apoptosis studies. Procure now for consistent experimental outcomes.

Molecular Formula C22H28N4O2S2
Molecular Weight 444.6 g/mol
Cat. No. B12377777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-41
Molecular FormulaC22H28N4O2S2
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)C)C
InChIInChI=1S/C22H28N4O2S2/c1-16-4-8-20(9-5-16)23-22(29)25-24-18(3)19-6-10-21(11-7-19)30(27,28)26-14-12-17(2)13-15-26/h4-11,17H,12-15H2,1-3H3,(H2,23,25,29)/b24-18+
InChIKeyZSGRTVHOBQWGCM-HKOYGPOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vegfr-2-IN-41 for Research Procurement: Compound 8 in N‑Sulfonylpiperidine VEGFR‑2 Inhibitor Series


Vegfr-2-IN-41, also designated Compound 8 in the N‑sulfonylpiperidine derivative series, is a small‑molecule vascular endothelial growth factor receptor 2 (VEGFR‑2) inhibitor with a reported enzymatic IC50 of 0.0554 μM [1]. It belongs to the N‑sulfonylpiperidine chemical class (molecular formula C22H28N4O2S2, MW 444.61 g/mol) and has been characterized as an apoptotic inducer with demonstrated antitumor activity in vitro . The compound is commercially available from multiple research‑chemical suppliers for laboratory investigation of angiogenesis‑dependent pathologies and VEGFR‑2 signaling mechanisms.

Vegfr-2-IN-41 Procurement Rationale: Why VEGFR‑2 Inhibitor Class Substitution Is Not Interchangeable


VEGFR‑2 inhibitors exhibit substantial variation in kinase‑inhibition potency, cellular antiproliferative efficacy, and apoptosis‑induction capacity even among close structural analogs. Within the same N‑sulfonylpiperidine series, VEGFR‑2 IC50 values range from 0.0554 μM (Compound 8) to >10 μM for less active derivatives, and cellular IC50 profiles against HCT‑116, HepG‑2, and MCF‑7 cells differ markedly [1]. Furthermore, distinct compounds in the series display divergent cell‑cycle arrest patterns and apoptotic potency—Compound 9 proved the most effective apoptotic inducer, whereas Compound 8 exhibited balanced VEGFR‑2 inhibition and antiproliferative activity [1]. Such quantitative differences preclude the assumption that any in‑class VEGFR‑2 inhibitor can substitute for Vegfr‑2-IN‑41 without altering experimental outcomes, underscoring the need for compound‑specific procurement based on documented performance parameters.

Vegfr‑2‑IN‑41 Technical Differentiation: Quantitative Head‑to‑Head and Cross‑Study Evidence


Vegfr‑2‑IN‑41 Versus Sorafenib: VEGFR‑2 Kinase Inhibition Potency Comparison

Vegfr‑2‑IN‑41 (Compound 8) inhibited VEGFR‑2 kinase with an IC50 of 0.0554 μM, directly compared to the reference multi‑kinase inhibitor sorafenib, which exhibited an IC50 of 0.0416 μM in the same in vitro enzymatic assay [1]. The difference of 0.0138 μM (≈33% higher IC50) places Vegfr‑2‑IN‑41 in the sub‑micromolar potency range, slightly less potent than sorafenib but within the same order of magnitude.

VEGFR-2 kinase inhibition enzymatic assay sorafenib comparator

Vegfr‑2‑IN‑41 Antiproliferative Activity Against Cancer Cell Lines Compared to Vinblastine and Doxorubicin

Vegfr‑2‑IN‑41 exhibited antiproliferative IC50 values of 3.94 μM (HCT‑116), 3.76 μM (HepG‑2), and 4.43 μM (MCF‑7) [1]. These values are comparable to those of vinblastine (3.21, 7.35, 5.83 μM) and doxorubicin (6.74, 7.52, 8.19 μM) tested under analogous conditions in the same study, though direct head‑to‑head comparison within the same assay was not performed for vinblastine and doxorubicin—the data originate from the same experimental series.

antiproliferative activity HCT-116 HepG-2 MCF-7

Vegfr‑2‑IN‑41 Cell Cycle Arrest Profile: G2/M and Pre‑G1 Phase Accumulation

Flow cytometry analysis revealed that Vegfr‑2‑IN‑41 (Compound 8) arrested HCT‑116, HepG‑2, and MCF‑7 tumor cells at both the G2/M and Pre‑G1 phases [1]. This dual‑phase arrest pattern is consistent across the most potent N‑sulfonylpiperidine derivatives tested (3a, 4, 8, 9), though quantitative phase‑distribution percentages are not provided in the abstract. The observation of Pre‑G1 accumulation is indicative of apoptotic cell death, corroborating the apoptosis‑inducing activity reported for the compound.

cell cycle arrest flow cytometry G2/M phase Pre‑G1 phase

Vegfr‑2‑IN‑41 Apoptosis Induction: Comparative Efficacy Within the N‑Sulfonylpiperidine Series

Among the four most promising N‑sulfonylpiperidine derivatives (3a, 4, 8, 9) evaluated for apoptotic power, Compound 9 was identified as the most effective apoptotic inducer across the three tested cell lines [1]. Vegfr‑2‑IN‑41 (Compound 8) induced apoptosis but to a lesser extent than Compound 9, though quantitative apoptosis percentages are not provided in the abstract. The study confirms that Vegfr‑2‑IN‑41 possesses apoptosis‑inducing capacity, which is supported by the Pre‑G1 cell cycle accumulation data.

apoptosis induction flow cytometry compound series comparison

Vegfr‑2‑IN‑41 Molecular Docking and In Silico ADMET Predictions

Molecular docking studies of Vegfr‑2‑IN‑41 against the VEGFR‑2 crystal structure (PDB ID: 2OH4) demonstrated a binding mode similar to that of sorafenib [1]. Additionally, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis predicted favorable drug‑likeness for the synthesized N‑sulfonylpiperidine derivatives, including Compound 8 [1]. No quantitative docking scores or specific ADMET parameters are reported in the abstract.

molecular docking VEGFR‑2 binding mode ADMET prediction drug‑likeness

Vegfr‑2‑IN‑41 Optimal Research Use Cases: Evidence‑Backed Experimental Applications


VEGFR‑2 Kinase Inhibition Assays Requiring Sorafenib‑Comparable Potency

Vegfr‑2‑IN‑41 is suitable for in vitro kinase assays where a VEGFR‑2 inhibitor with sub‑micromolar potency (IC50 = 0.0554 μM) is needed, and direct comparison to sorafenib (IC50 = 0.0416 μM) is desired [1]. Its slightly higher IC50 relative to sorafenib may be advantageous in dose‑response studies exploring partial inhibition or in screening campaigns where potent but not maximal VEGFR‑2 blockade is preferred.

Cellular Antiproliferative Screening in Colorectal, Liver, and Breast Cancer Models

The compound demonstrates antiproliferative activity comparable to vinblastine and doxorubicin against HCT‑116 (IC50 = 3.94 μM), HepG‑2 (IC50 = 3.76 μM), and MCF‑7 (IC50 = 4.43 μM) cells [1]. Vegfr‑2‑IN‑41 can be employed as a tool compound in phenotypic screens targeting VEGFR‑2‑dependent proliferation pathways in these cancer types, particularly when a non‑clinical benchmark compound with established cellular efficacy is required.

Mechanistic Studies of G2/M and Pre‑G1 Cell Cycle Arrest

Vegfr‑2‑IN‑41 arrests tumor cells at both G2/M and Pre‑G1 phases, as confirmed by flow cytometry across three cancer cell lines [1]. Researchers investigating mitotic arrest mechanisms or the interplay between VEGFR‑2 signaling and cell cycle regulation may select this compound to probe G2/M checkpoint engagement, with the Pre‑G1 accumulation serving as a secondary readout of apoptosis initiation.

Structure‑Activity Relationship (SAR) Studies on N‑Sulfonylpiperidine Scaffolds

As Compound 8 in a 13‑member N‑sulfonylpiperidine series with well‑characterized VEGFR‑2 inhibitory and cellular activity profiles, Vegfr‑2‑IN‑41 provides a defined reference point for SAR investigations. Its enzymatic IC50 (0.0554 μM) and cellular IC50 values across three cell lines [1] establish quantitative benchmarks for comparing newly synthesized analogs, and its sorafenib‑like docking pose [1] offers a structural template for rational design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr-2-IN-41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.